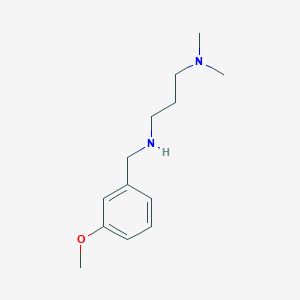

N'-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine

Description

N'-(3-Methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a tertiary diamine derivative characterized by a propane-1,3-diamine backbone with dimethyl substituents on the terminal amines and a 3-methoxybenzyl group attached to the central nitrogen. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, medicinal applications, and organic synthesis.

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-15(2)9-5-8-14-11-12-6-4-7-13(10-12)16-3/h4,6-7,10,14H,5,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHTUVBVTLXJMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNCC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the reductive amination of 3-methoxybenzaldehyde with N,N-dimethylpropane-1,3-diamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of N’-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides and carboxylic acids.

Reduction: Reduced amine derivatives.

Substitution: Halogenated or thiolated derivatives.

Scientific Research Applications

N’-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, thereby modulating the endocannabinoid system and influencing neurotransmitter release.

Comparison with Similar Compounds

Positional Isomers: Ortho, Meta, and Para Methoxy Substitutions

The position of the methoxy group on the benzyl ring significantly impacts physicochemical and biological properties:

Key Findings :

- Meta substitution (3-position) offers a balance between electronic donation and steric effects, enhancing suitability for biological targeting (e.g., G-quadruplex interactions) .

- Para substitution (4-position) maximizes electron donation, favoring applications in metal coordination (e.g., platinum complexes in anticancer research) .

- Ortho substitution (2-position) is less common due to steric constraints, limiting its utility in catalysis or drug design .

Substituent Variations on the Benzyl Group

Replacing the methoxy group with electron-withdrawing or bulky substituents alters reactivity and function:

Key Findings :

- Electron-withdrawing groups (e.g., nitro, chloro) reduce the diamine's basicity and hinder interactions with negatively charged biological targets .

- Methoxy groups enhance π-π stacking and electrostatic interactions, as seen in G-quadruplex-targeting agents like SYUIQ-FM05 (IC50 = 1.0 μM vs. 16.6 μM for non-methoxy analogs) .

Backbone Modifications: Dimethyl vs. Other Substituents

Variations in the propane-1,3-diamine backbone influence stability and reactivity:

Key Findings :

- Dimethyl substituents (as in N'-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine) enhance basicity, promoting protonation at physiological pH for biological activity .

- Bulky substituents (e.g., benzyl) alter metal coordination, as demonstrated in palladium-Schiff base complexes for Heck reactions .

Biological Activity

N'-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is a compound of growing interest in pharmacological research due to its biological activity, particularly as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This compound has been studied for its potential therapeutic effects on various physiological processes, including pain modulation and inflammation reduction.

Target Enzyme:

The primary target of N'-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine is FAAH, an enzyme responsible for the degradation of fatty acid amides, including endocannabinoids. By inhibiting FAAH, this compound increases the levels of these endogenous signaling molecules, which can have significant effects on pain perception and inflammatory responses.

Mode of Action:

The compound binds to the active site of FAAH, leading to a decrease in its enzymatic activity. This inhibition results in elevated concentrations of endocannabinoids such as anandamide, which are known to modulate pain and inflammation through their action on cannabinoid receptors.

Biochemical Interactions:

N'-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine has been shown to influence several biochemical pathways by interacting with specific proteins and enzymes. Its role as a FAAH inhibitor suggests that it may also affect other signaling pathways involved in neuroprotection and cellular signaling.

Pharmacokinetics:

Studies indicate that this compound exhibits slow absorption and elimination rates in animal models, which may influence its therapeutic efficacy. The pharmacokinetic profile suggests potential for sustained action in vivo.

Cellular Effects

Impact on Cell Signaling:

By increasing endocannabinoid levels through FAAH inhibition, N'-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine can modulate various cellular processes. These include alterations in pain signaling pathways and inflammatory responses, making it a candidate for further exploration in pain management therapies.

Case Studies and Experimental Data

A series of experiments have demonstrated the biological activity of N'-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine:

- Dosage Effects: In animal models, varying dosages have shown that lower doses effectively inhibit FAAH and increase endocannabinoid levels, leading to observable analgesic effects.

- Temporal Effects: The compound exhibits time-dependent inhibition of FAAH; prolonged exposure results in more significant biological effects.

Comparative Analysis

To better understand the biological activity of N'-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine, a comparison with other known FAAH inhibitors can be useful. The following table summarizes key properties:

| Compound Name | FAAH Inhibition | Pain Relief Efficacy | Pharmacokinetics |

|---|---|---|---|

| N'-(3-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine | Yes | Moderate | Slow absorption |

| URB597 | Yes | High | Rapid absorption |

| PF-3845 | Yes | Moderate | Moderate absorption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.